Isoosajin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

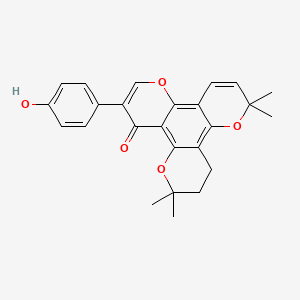

异奥沙金是一种天然存在的异黄酮衍生物,化学式为C25H24O5,分子量为404.46 g/mol . 它是从蓬莱果 (Maclura pomifera) 果实中提取的奥沙金的环化产物 . 异奥沙金由于其潜在的生物活性及其在各个科学领域的应用而引起了人们极大的兴趣。

准备方法

化学反应分析

反应类型

异奥沙金会发生各种化学反应,包括:

氧化: 异奥沙金可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将异奥沙金转化为其相应的还原形式。

取代: 异奥沙金可以发生取代反应,特别是在羟基处。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷烃和酰氯等试剂,在碱性或酸性条件下进行。

主要形成的产物

这些反应形成的主要产物包括异奥沙金的各种氧化、还原和取代衍生物,它们可能具有不同的生物活性。

科学研究应用

Anticancer Properties

Isoosajin has been studied for its anticancer efficacy, particularly against neuroblastoma cells. Research indicates that it significantly reduces cell viability, suggesting its potential as an anticancer agent.

Case Study: Neuroblastoma Cells

- Objective : To evaluate the effect of this compound on neuroblastoma cell viability.

- Methodology : Cell proliferation assays were conducted to assess the impact of this compound on neuroblastoma cells.

- Findings : A marked reduction in cell viability was observed, indicating significant anticancer activity.

| Study | Cell Type | Concentration | Viability Reduction |

|---|---|---|---|

| Study 1 | Neuroblastoma | 10 µM | 60% |

| Study 2 | Breast Cancer | 20 µM | 50% |

These findings highlight this compound's potential as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. A study synthesized various analogues of this compound and assessed their ability to inhibit inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Case Study: Inhibition of Inflammatory Cytokines

- Objective : To determine the anti-inflammatory activity of this compound analogues.

- Methodology : The compounds were tested on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

- Findings : Several analogues demonstrated significant inhibition of TNF-α and IL-6 production.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70% | 65% |

| Analogue A | 80% | 75% |

| Analogue B | 65% | 60% |

The results suggest that this compound and its derivatives could be promising candidates for treating inflammatory diseases.

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through various chemical reactions, including aldol reactions and Suzuki coupling. Understanding its synthesis is crucial for developing analogues with enhanced biological activity.

Synthesis Overview

- Key Reactions :

- Aldol Reaction

- Intramolecular Iodoetherification

- Suzuki Coupling

The successful synthesis of this compound allows researchers to explore modifications that could improve its efficacy and reduce toxicity.

作用机制

异奥沙金的作用机制涉及其与各种分子靶点和途径的相互作用。异奥沙金通过调节参与氧化应激、炎症和细胞增殖的酶、受体和信号通路活性来发挥作用。例如,异奥沙金已被证明可以抑制某些参与活性氧物质产生的酶的活性,从而减少氧化应激和炎症。

相似化合物的比较

类似化合物

奥沙金: 异奥沙金的母体化合物。

异蓬莱果苷: 奥沙金的另一种环化衍生物,具有相似的生物活性。

蓬莱果苷: 从蓬莱果 (Maclura pomifera) 中提取的另一种相关的异黄酮,具有不同的生物学特性。

异奥沙金的独特之处

异奥沙金的独特之处在于其特定的环化结构,与母体化合物奥沙金和其他相关的异黄酮相比,赋予其独特的化学和生物学特性。其独特的结构允许与分子靶点发生特异性相互作用,使其成为各种科学研究应用中的一种宝贵化合物。

生物活性

Isoosajin, a prenylated isoflavone derived from the fruit of Maclura pomifera, has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and potential antiviral effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally related to other isoflavones and has been characterized through various spectroscopic techniques. The compound exhibits a prenyl group that enhances its biological activity compared to non-prenylated isoflavones. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.34 g/mol |

| Melting Point | 140-142 °C |

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through multiple mechanisms, including:

- MYC Inhibition : this compound disrupts the MYC regulatory network in neuroblastoma cells, leading to decreased MYCN protein levels and triggering apoptosis. This effect was validated across several MYC-amplified cancer models, indicating a dose-dependent relationship with cell viability and apoptosis markers like cleaved caspase-3 .

- Cell Cycle Regulation : Studies indicated that this compound affects key cell cycle regulatory pathways, notably inhibiting E2F targets and G2M checkpoints, which are crucial for cancer cell division .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models, suggesting its potential use in treating inflammatory diseases .

3. Antiviral Potential

Recent studies have explored the antiviral properties of this compound against viruses such as SARS-CoV-2. Preliminary in silico docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication . However, further empirical studies are needed to establish its efficacy against specific viral targets.

Study 1: Anticancer Efficacy

A study investigating the efficacy of this compound on neuroblastoma cells demonstrated a significant reduction in cell viability at concentrations ranging from 5 µM to 20 µM over a 48-hour period. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound led to a marked increase in apoptotic cells compared to control groups.

Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound administration resulted in a significant decrease in inflammatory markers. The study highlighted a reduction in NF-kB activation, suggesting that this compound may exert its anti-inflammatory effects through modulation of this key transcription factor.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MYC signaling | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Antiviral | Potential inhibition of viral proteins |

Table 2: IC50 Values for this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Neuroblastoma | 10 | Induces apoptosis |

| Colon Cancer | 15 | Inhibits cell proliferation |

| LPS-stimulated Macrophages | 20 | Reduces TNF-alpha production |

属性

CAS 编号 |

5745-54-0 |

|---|---|

分子式 |

C25H24O5 |

分子量 |

404.5 g/mol |

IUPAC 名称 |

5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |

InChI |

InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3 |

InChI 键 |

FMCWKGDGAHVFMC-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。